Dihydroechinofuran

Beschreibung

Overview of Furan-Containing Natural Products in Chemical Biology

Furan-containing natural products encompass a wide array of compounds with varied structures and functions. These include furan fatty acids found in marine organisms and plants, and benzofurans produced by trees and plants nih.gov. The furan nucleus is frequently found in biologically active materials, and recent research has focused on isolating and investigating the biological effects of numerous natural furan derivatives, including their anti-inflammatory and antimicrobial properties nih.gov. The furan scaffold is recognized as a promising structure for biological activity, appearing in various therapeutic agents ijabbr.comresearchgate.net. The diversity of furanic metabolites produced can depend on the natural source, with different organisms yielding distinct types of furan-containing compounds mdpi.com.

Dihydroechinofuran: A Secondary Metabolite within the Naphthoquinone Biosynthetic Landscape

This compound is characterized as a secondary metabolite, specifically noted as an abnormal metabolite of geranylhydroquinone researchgate.netoup.com. It is linked to the biosynthesis of naphthoquinones, a class of secondary metabolites characterized by a naphthalene skeleton with two carbonyl groups researchgate.net. Naphthoquinones are widespread in nature, found in plants, marine organisms, actinobacteria, and fungi researchgate.net. This compound accumulates in certain plant cell cultures, such as Lithospermum erythrorhizon, where it is associated with the production of shikonin derivatives, which are red naphthoquinone pigments oup.comoup.com.

The biosynthesis of shikonin involves precursors from the isoprenoid and phenylpropanoid pathways, specifically geranyl pyrophosphate and p-hydroxybenzoic acid pakbs.org. This compound is biosynthesized if the enzyme p-hydroxybenzoate geranyltransferase is induced and the geranyl moiety subsequently forms a furan ring structure oup.com. This places this compound within the broader metabolic network that leads to the production of naphthoquinone-type compounds like shikonin. In Lithospermum erythrorhizon cell cultures, this compound can be detected alongside shikonins and other metabolites oup.com. Inhibition of naphthalene ring formation can lead to the secretion of this compound into the culture medium nih.gov.

Historical Context of Research on this compound-Related Plant Metabolites

Research into plant secondary metabolites, including those related to this compound and naphthoquinones, has a history spanning over a century sprpn.orgnih.gov. Early work focused on identifying the chemical structures of compounds found in plants nih.gov. The study of plant secondary metabolism has evolved from simply identifying metabolites to investigating their localization, biosynthesis, and ecological roles nih.govfigshare.com.

Specific to this compound, its association with shikonin biosynthesis in Lithospermum erythrorhizon has been a key area of study. Research has explored the factors influencing the production of shikonin derivatives and related metabolites like this compound in cell cultures, including the effects of signaling molecules such as methyl jasmonate oup.com. The investigation of enzymes involved in the biosynthetic pathway, such as p-hydroxybenzoate geranyltransferase, has provided insights into the formation of this compound oup.com. The historical research on shikonin and its derivatives has laid the groundwork for understanding the metabolic context in which this compound is produced.

Scope and Academic Significance of this compound Research

The academic significance of research on this compound lies in its contribution to understanding plant secondary metabolism, particularly the biosynthesis of furan-containing compounds and naphthoquinones. Studying this compound provides insights into the enzymatic reactions and regulatory mechanisms involved in these pathways. Its role as an "abnormal metabolite" of geranylhydroquinone highlights potential alternative routes or shunt pathways within the broader shikonin biosynthesis. researchgate.netoup.com.

Research on this compound and related metabolites in Lithospermum erythrorhizon is also significant because this plant is considered a model for studying secondary metabolism due to its ability to produce high concentrations of meroterpenes and phenylpropanoids in culture nih.gov. Understanding the biosynthesis and accumulation of compounds like this compound in such model systems can inform broader studies on the transport and function of secondary metabolites in plants nih.gov. Furthermore, investigations into how factors like methyl jasmonate influence this compound production contribute to the knowledge of signaling molecules in the elicitation of secondary metabolism oup.com. The study of such metabolites, including their metabolic origins and the factors influencing their production, is crucial for advancing the field of plant chemical biology and potentially for applications in synthetic biology and natural product production. researchgate.net.

Here is a summary of some research findings related to this compound and its context:

| Compound Name | Associated Process / Context | Key Findings / Notes | Source(s) |

| This compound | Shikonin biosynthesis in Lithospermum erythrorhizon cell cultures | Induced by methyl jasmonate; abnormal metabolite of geranylhydroquinone; accumulation follows enzyme induction. | researchgate.netoup.comoup.com |

| Shikonin derivatives | Naphthoquinone pigments in Lithospermum erythrorhizon roots and cell cultures | Production induced by methyl jasmonate; delayed production compared to this compound accumulation. | oup.comoup.com |

| Geranylhydroquinone | Precursor in shikonin biosynthesis | This compound is an abnormal metabolite of this compound. | researchgate.netoup.com |

| Methyl jasmonate | Signaling molecule in Lithospermum erythrorhizon cell cultures | Induces production of shikonin derivatives and this compound. | oup.com |

| p-hydroxybenzoate geranyltransferase | Enzyme in shikonin biosynthesis | Induction leads to this compound biosynthesis if the geranyl moiety forms a furan ring. | oup.com |

Note: The table above is presented as a static representation. In an interactive format, users might be able to sort or filter the data.

Eigenschaften

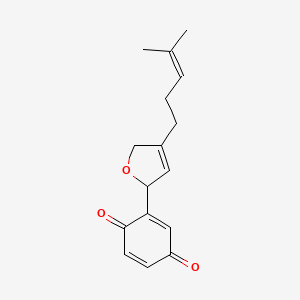

Molekularformel |

C16H18O3 |

|---|---|

Molekulargewicht |

258.31 g/mol |

IUPAC-Name |

2-[4-(4-methylpent-3-enyl)-2,5-dihydrofuran-2-yl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C16H18O3/c1-11(2)4-3-5-12-8-16(19-10-12)14-9-13(17)6-7-15(14)18/h4,6-9,16H,3,5,10H2,1-2H3 |

InChI-Schlüssel |

MQVIMAJNAQWVSP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CCCC1=CC(OC1)C2=CC(=O)C=CC2=O)C |

Herkunft des Produkts |

United States |

Natural Occurrence and Ecological Significance of Dihydroechinofuran

Distribution and Isolation from Boraginaceae Plant Species (e.g., Lithospermum erythrorhizon, Arnebia euchroma)

Dihydroechinofuran has been identified and isolated from plant species belonging to the Boraginaceae family. Prominently, it is found in Lithospermum erythrorhizon and Arnebia euchroma. nih.govnih.govresearchgate.netbiorxiv.orgfrontiersin.orgnih.gov

Lithospermum erythrorhizon, a perennial herbaceous plant native to regions in Asia, is well-known for producing red naphthoquinone pigments like shikonin derivatives in its root bark. nih.gov this compound has been observed as a metabolite produced by cultured cells of Lithospermum erythrorhizon. capes.gov.br In cell suspension cultures of L. erythrorhizon, this compound can be produced in significant amounts, particularly when shikonin production is inhibited, and is largely released into the culture medium. nih.govcapes.gov.br It is considered a by-product of shikonin production. frontiersin.org

Arnebia euchroma is another Boraginaceae species known to produce shikonin derivatives. researchgate.netnih.gov Phytochemical studies on cultured cells of both L. erythrorhizon and A. euchroma have indicated the presence of benzo/hydroquinones, including shikonofuran derivatives, which accumulate competitively with shikonin derivatives. frontiersin.org This suggests a potential branching route in the biosynthetic pathway. biorxiv.orgfrontiersin.org

Isolation of this compound from these plant sources, particularly from cell cultures, has been a subject of research to understand its biosynthesis and relationship with other secondary metabolites like shikonin. nih.govnih.govfrontiersin.orgcapes.gov.brfrontiersin.orgoup.comcas.cz

This compound's Proposed Role as a Secondary Metabolite in Plant Defense Mechanisms

Secondary metabolites in plants are organic compounds not directly involved in primary growth and development but often play specialized roles, including defense against environmental challenges. mdpi.comlongdom.orginteresjournals.org While the specific role of this compound in plant defense mechanisms is not extensively detailed in the provided search results, the broader context of secondary metabolites in Boraginaceae plants like Lithospermum erythrorhizon offers insights.

Lithospermum erythrorhizon produces shikonin derivatives, which are lipophilic metabolites secreted from root epidermal cells. These compounds possess antimicrobial activities and are thought to serve as a chemical barrier against soil-borne microorganisms. frontiersin.org this compound is related to the shikonin biosynthetic pathway, branching out at an intermediate stage. biorxiv.orgfrontiersin.org

Secondary metabolites, in general, contribute to plant defense by acting as deterrents to herbivores, exhibiting toxicity, or possessing antimicrobial properties. mdpi.cominteresjournals.orgnih.govnih.gov Phenolic compounds and terpenoids, classes that include compounds related to this compound's biosynthetic origin (geranyl diphosphate and p-hydroxybenzoic acid), are known to inhibit the growth of bacteria and fungi. nih.govfrontiersin.orginteresjournals.org

Given its structural relationship to shikonin derivatives and its presence in plants known for producing defensive compounds, this compound, as a secondary metabolite, is potentially involved in the plant's chemical defense arsenal, possibly contributing to protection against pathogens or herbivores, although specific studies confirming this role for this compound itself are not prominently featured.

Influence of Environmental Factors and Stress Responses on this compound Accumulation in Plant Systems

The accumulation of secondary metabolites in plants is influenced by a variety of factors, including internal genetic circuits and external environmental conditions such as light, temperature, water, and salinity. nih.govd-nb.info Stress factors can induce plants to produce secondary metabolites as a defense response. longdom.org

Research on Lithospermum erythrorhizon cell cultures has shown that the production of secondary metabolites, including this compound, can be regulated by culture medium composition and conditions like illumination. nih.gov Inhibition of shikonin production in certain media can lead to the accumulation of this compound. nih.govnih.gov

Methyl jasmonate (MJ), a signaling molecule involved in plant responses to stress and herbivory, has been shown to affect this compound production in Lithospermum cell cultures. nih.govfrontiersin.orgoup.comcas.cz Studies indicate that methyl jasmonate can cause a rapid increase in the activities of enzymes involved in shikonin biosynthesis, followed by the rapid accumulation of this compound and delayed production of shikonin. oup.com This suggests that jasmonic acid or its derivatives may act as signaling molecules in the elicitation of shikonin biosynthesis and related metabolites like this compound. oup.com

The complex interplay between environmental conditions, stress signals, and the metabolic pathways in Boraginaceae plants dictates the levels of this compound and other related secondary metabolites. nih.govd-nb.infonih.govfrontiersin.org

Example of Research Findings on Elicitor Effects (Based on Search Result oup.com):

| Treatment | Effect on this compound Accumulation | Notes |

| Methyl Jasmonate (MJ) | Rapid increase | Followed rapid enzyme activity increase. |

| Oligogalacturonides | Similar induction patterns to MJ | Suggests signaling role. |

Note: This table is illustrative based on the description in Search Result oup.com and not a direct extraction of numerical data.

Example of Biosynthetic Branching (Based on Search Results biorxiv.orgfrontiersin.org):

The shikonin biosynthetic pathway involves intermediates that can lead to either shikonin derivatives or shikonofuran derivatives, including this compound. biorxiv.orgfrontiersin.org

| Pathway Branch 1 | Pathway Branch 2 |

| Leads to Shikonin derivatives | Leads to Benzo/hydroquinones (e.g., this compound, Shikonofuran) |

| Branch point: (Z)-3''-hydroxy-geranylhydroquinone | Branch point: (Z)-3''-hydroxy-geranylhydroquinone |

Advanced Synthetic Methodologies for Dihydroechinofuran and Its Analogues

Strategies for the Chemical Synthesis of Dihydrofuran Core Structures

The dihydrofuran core is a prevalent structural motif in numerous natural products and biologically active molecules, making its efficient chemical synthesis a significant area of research. Various strategies have been developed for the construction of this heterocyclic system.

One-pot synthesis approaches offer efficiency by minimizing purification steps and reaction time. For instance, substituted 2,5-dihydrofurans can be synthesized in a one-pot reaction from β-oxo amides and cinnamaldehydes via intramolecular oxidative cyclization. Another one-pot method involves a Lewis base catalyzed three-component cascade condensation of nitroalkenes, aldehydes, and 1,3-dicarbonyl compounds, yielding substituted dihydrofurans with high diastereoselectivity. Sequential one-pot tandem reactions have also been developed for the synthesis of 2,3-dihydrofurans substituted with 2H-benzopyrans.

Oxidative coupling reactions are common methods for synthesizing dihydrofurans, often catalyzed by metal salts such as manganese(III) acetate and cerium(IV) ammonium nitrate. Aqueous iodine(III)-mediated stereoselective oxidative cyclization has also been reported.

Transition metal catalysis plays a crucial role in dihydrofuran synthesis. Palladium-catalyzed reactions, including alkene carboalkoxylation of 2-allylphenols, provide access to functionalized 2,3-dihydrobenzofurans with good yields and diastereoselectivities. Palladium-catalyzed cyclizations involving C-H activation have also been explored. Copper-catalyzed [4+1] cycloadditions of enones with diazo compounds, particularly with the use of planar-chiral bipyridine ligands, enable the diastereo- and enantioselective synthesis of highly substituted 2,3-dihydrofurans.

Other notable chemical synthesis strategies include intramolecular hydroamination and hydroalkoxylation of α-allenic amines and alcohols catalyzed by air and moisture stable iron catalysts, providing 2,3-dihydropyrroles and 2,3-dihydrofurans. The reaction between Corey ylide and α,β-unsaturated ketones offers a straightforward synthesis of 2,3-dihydrofurans. Visible light-mediated oxyselenocyclization of 2-allylphenols has been introduced as a sustainable approach to synthesize 2,3-chalcogenil-dihydrobenzofurans. The Bartoli methodology, involving the reaction of o-trimethylsilylmethylnitrobenzenes with aldehydes, has been adapted for the rapid synthesis of 2-aryl-5-substituted-2,3-dihydrobenzofurans.

The synthesis of the 2,3-dihydrobenzofuran core, a structure closely related to dihydroechinofuran, has been extensively reviewed, highlighting various intermolecular and intramolecular approaches, including those involving o-quinone methides and transition metal-mediated cyclizations.

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

Biocatalysis offers an environmentally friendly and often highly selective alternative or complement to traditional chemical synthesis. While direct chemoenzymatic or biocatalytic synthesis of this compound has not been widely reported in synthetic chemistry literature, its natural occurrence provides insights into potential biocatalytic routes.

This compound is known to be an unusual metabolite produced in cell suspension cultures of Lithospermum erythrorhizon. Its biosynthesis is linked to the shikonin pathway. Research into shikonin biosynthesis has identified enzymes involved in the process. Specifically, the activity of CYP76B74 has been shown to facilitate ring closure, leading to the production of dihydroechinofurans within the shikonin biosynthetic pathway. This enzymatic activity represents a natural biocatalytic step towards the this compound core.

While specific enzymatic synthesis of this compound outside its native biological system is less documented, biocatalytic methods have been successfully applied to the synthesis of other complex heterocycles and natural products. For example, chemoenzymatic routes have been developed for the synthesis of chiral dihydrobenzoxazinones and dihydroquinoxalinones using stereoselective enzymes like ethylenediamine-N,N′-disuccinic acid lyase. Biocatalytic processes utilizing enzymes such as lipoxygenases and hydroperoxide lyases are employed in the synthesis of green leaf volatiles, demonstrating the utility of enzymes in constructing oxygen-containing rings and controlling stereochemistry. The use of oxidoreductases and other enzymes in conjunction with photochemistry for cofactor regeneration and driving enzymatic reactions highlights the potential of photobiocatalysis in sustainable synthesis. These examples suggest that enzymes, particularly those involved in oxygenation and cyclization reactions, could potentially be explored for the biocatalytic synthesis of this compound or its precursors.

Development of this compound Derivatives and Analogues for Research Applications

The synthesis of derivatives and analogues of natural products like this compound is crucial for exploring their biological activities and establishing structure-activity relationships. Given the biological relevance of dihydrofuran and dihydrobenzofuran core structures, numerous substituted analogues have been synthesized for research purposes.

Synthetic strategies for creating dihydrofuran derivatives often involve modifying existing methods for the core structure to incorporate different substituents. For example, variations in the starting materials in multicomponent reactions or palladium-catalyzed couplings can lead to a diverse array of substituted dihydrofurans and dihydrobenzofurans. The development of efficient one-pot syntheses allows for rapid access to libraries of substituted dihydrofurans.

Research applications for these derivatives span various fields, including the search for new therapeutic agents. Dihydrobenzofuran derivatives, for instance, have been investigated for their potential activity against conditions such as traumatic and ischemic central nervous system injury, arteriosclerosis, hepatopathy, and cerebrovascular disease. The synthesis of spiro[dihydrofuran-2,3′-oxindoles] has also been explored due to their interesting properties in medicinal chemistry.

Detailed research findings on specific this compound derivatives are less prevalent in the broad chemical literature compared to more widely studied dihydrofuran systems. However, the general methodologies for synthesizing substituted dihydrofurans and dihydrobenzofurans provide a strong foundation for the targeted synthesis of this compound analogues for specific research applications.

Stereoselective Synthesis and Chiral Resolution Techniques for this compound

This compound, possessing chiral centers, exists as enantiomers. Controlling stereochemistry is paramount in synthesizing chiral compounds, as different stereoisomers can exhibit distinct biological activities. Stereoselective synthesis and chiral resolution techniques are therefore critical for obtaining enantiomerically pure this compound and its chiral analogues.

Stereoselective synthesis aims to produce a desired stereoisomer preferentially. Common approaches include utilizing chiral starting materials (chiral pool), employing chiral auxiliaries that direct the stereochemical outcome, or using enantioselective catalysts or reagents. Asymmetric induction, where an existing chiral center influences the formation of new ones, is a key concept in stereoselective synthesis. Various reactions, such as asymmetric hydrogenations, oxidations, and carbon-carbon bond forming reactions, can be made stereoselective through the careful choice of catalyst and conditions. For dihydrofuran synthesis, stereoselective methods have been developed, such as the copper-catalyzed [4+1] cycloadditions using chiral ligands that yield highly substituted 2,3-dihydrofurans with good enantio- and diastereoselectivity. Palladium-catalyzed carboalkoxylation of 2-allylphenols can also proceed with high diastereoselectivity.

When a synthesis yields a racemic mixture (a 50:50 mixture of enantiomers), chiral resolution techniques are employed to separate the enantiomers. One of the most common methods is the formation of diastereomeric salts by reacting the racemate with an enantiomerically pure chiral resolving agent. Diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by techniques like crystallization or chromatography. Once separated, the pure enantiomer can be recovered from the diastereomeric salt.

Chromatographic methods, particularly chiral high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), are powerful tools for both analyzing the enantiomeric purity of a sample and for preparative separation of enantiomers. These techniques utilize chiral stationary phases that interact differently with each enantiomer, leading to their separation.

Preclinical Biological Activities and Mechanistic Investigations of Dihydroechinofuran

In Vitro Cellular Activity Assessments (e.g., enzyme inhibition, cellular pathway modulation, cell-based assays)

Research indicates that dihydroechinofuran can accumulate in significant amounts in Lithospermum erythrorhizon cell cultures under specific conditions, such as when naphthalene ring formation is inhibited. nih.govoup.com This suggests a role for this compound in the metabolic processes within these plant cells. While detailed data on specific enzyme inhibition or cellular pathway modulation by isolated this compound is limited in the provided search results, its accumulation pattern points to its involvement in or deviation from the shikonin biosynthetic pathway. capes.gov.broup.comnih.gov

In Vivo Animal Model Studies Investigating Biological Effects and Mechanistic Insights (excluding human clinical trial data)

Information specifically on in vivo animal model studies investigating the biological effects and mechanistic insights of isolated this compound is not extensively detailed in the provided search results. The results primarily focus on the biosynthesis of this compound in plants and its relationship to shikonin and shikonofuran derivatives. Preclinical animal models are commonly used to evaluate the safety and preliminary efficacy of potential therapeutic agents before human trials, but the provided context does not include such studies specifically for this compound. wellbeingintlstudiesrepository.orguu.nlnih.goviris-pharma.comtaconic.com

Target Identification and Elucidation of Molecular Mechanisms of Action (e.g., protein binding, metabolic interference)

This compound is biogenetically related to shikonin and is thought to be derived from geranylhydroquinone, a key intermediate in shikonin biosynthesis. capes.gov.brnih.gov Its formation involves the cyclicization of the geranyl moiety to form a furan ring, in contrast to the formation of a naphthalene ring that yields shikonin. nih.gov The enzyme CYP76B74 has been shown to catalyze a hydroxylation step in shikonin biosynthesis and further facilitates ring closure to produce dihydroechinofurans. frontiersin.orgnih.gov This suggests that enzymes involved in the shikonin biosynthetic pathway are relevant to the formation of this compound. The accumulation of this compound when shikonin production is inhibited indicates a metabolic interference or a branching point in the biosynthetic route. nih.govoup.com

Role of this compound in Interspecies Chemical Interactions (e.g., plant-pathogen, plant-insect defense)

This compound is produced by plants like Lithospermum erythrorhizon. capes.gov.br Shikonin derivatives, which are structurally related, are known to possess antimicrobial activities and are thought to serve as a chemical barrier for plant roots. frontiersin.orgresearchgate.net While the provided information does not explicitly detail the role of this compound itself in plant-pathogen or plant-insect defense, its presence as a metabolite in plants that produce defensive compounds like shikonin suggests a potential, albeit uncharacterized in these results, role in interspecies chemical interactions. nih.govnih.gov

Comparative Preclinical Biological Activity Profiles with Related Meroterpenoids (e.g., Shikonin, Shikonofuran)

This compound is a shikonofuran derivative and is biosynthetically related to shikonin. capes.gov.broup.comnih.gov Shikonin and its derivatives are well-studied meroterpenoids known for a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, wound healing, and antitumor properties. nih.govresearchgate.netresearchgate.netresearchgate.net Shikonofuran derivatives, such as Shikonofuran C and Shikonofuran E, have also been identified in plants like Arnebia euchroma and Lithospermum erythrorhizon. nih.govnih.govplantaedb.com this compound is described as an unusual metabolite that accumulates when shikonin synthesis is inhibited, suggesting a potential difference in their accumulation and possibly their biological roles or activities compared to shikonin. capes.gov.brnih.gov While a direct comparative analysis of the preclinical biological activity profiles of this compound with shikonin and other shikonofurans is not extensively provided, their structural and biosynthetic relationship suggests that comparative studies would be valuable for understanding the specific properties of this compound.

Compound Information

| Compound Name | PubChem CID |

| This compound | Not explicitly found in search results, but related to Shikonofurans. Shikonofuran A CID 85022-66-8 glentham.com, Shikonofuran C CID 5321288 nih.gov, Shikonofuran E CID 5321290 nih.gov |

| Shikonin | 479503 nih.govsynhet.comuni.luharvard.edulabsolu.ca |

| Shikonofuran | (General term, specific derivatives have CIDs) |

| Shikonofuran C | 5321288 nih.govplantaedb.com |

| Shikonofuran E | 5321290 nih.gov |

Interactive Data Tables

Based on the provided text, detailed quantitative data suitable for interactive tables on in vitro or in vivo activities of this compound is limited. The text primarily describes its presence, biosynthesis, and relationship to other compounds rather than specific activity values (e.g., IC50, ED50). Therefore, interactive data tables cannot be generated with the provided information focusing solely on this compound's activities. However, the text mentions the induction of this compound production by methyl jasmonate and oligogalacturonides in Lithospermum erythrorhizon cell cultures oup.com, which could potentially be represented in a table if specific quantitative data on production levels were available.

Example of a potential table structure (data not available in search results):

| Treatment | This compound Production Level | Notes |

| Control | Low | Baseline production |

| Methyl Jasmonate | High | Induction observed oup.com |

| Oligogalacturonides | High | Induction observed oup.com |

| Inhibition of Pathway | High | Accumulation observed nih.govoup.com |

This table is illustrative of the type of data that would be needed to create an interactive table, but the specific numerical values for production levels are not present in the search results.

Analytical Methodologies for Dihydroechinofuran Research

Extraction and Purification Techniques for Dihydroechinofuran from Diverse Biological Matrices

The initial steps in studying this compound from biological sources involve efficient extraction and purification. This compound has been investigated in plant cell cultures, particularly from Lithospermum erythrorhizon and Arnebia euchroma, which are known to produce shikonin derivatives and related compounds like echinofurans. oup.comoup.comjst.go.jpbiorxiv.orgfrontiersin.org

Extraction methods are crucial for isolating target compounds from the complex mixture of a biological matrix. Common techniques in natural product chemistry include solvent extraction, liquid-liquid partitioning, and solid-phase extraction (SPE). hilarispublisher.commdpi.commdpi.com Solvent extraction, often utilizing organic solvents like acetone or n-hexane, is a fundamental approach to recover compounds based on their solubility. oup.comoup.commdpi.comthermofisher.com For instance, in the analysis of shikonin and this compound production in Lithospermum cell cultures, an organic layer obtained by diluting a paraffin layer with n-hexane was separated and centrifuged for HPLC analysis. oup.com Another study involving Lithospermum erythrorhizon callus tissue utilized homogenization in acetone at 4°C, followed by centrifugation, to prepare samples for HPLC analysis of soluble phenolics, including this compound. oup.com

Solid-phase extraction (SPE) is another widely used technique for the extraction and purification of natural products from complex samples, offering advantages such as simplicity, lower cost, and selectivity when paired with appropriate detectors. hilarispublisher.commdpi.com SPE involves passing a liquid sample through a solid sorbent bed to selectively retain target compounds, which are then eluted. hilarispublisher.com This method is valuable for concentrating analytes and removing interfering substances from biological matrices. mdpi.comnih.gov

Purification techniques are subsequently employed to isolate this compound from the crude extract. Chromatographic methods, discussed in detail in the following section, play a vital role in this purification process. Counter-current chromatography (CCC), for example, has been noted for its high recovery and suitability for isolating nonpolar bioactive compounds from natural plant essential oils, and could potentially be applied to compounds like this compound. mdpi.com The choice of extraction and purification techniques depends on the specific biological matrix, the concentration of this compound, and the requirements of downstream analytical methods.

Advanced Chromatographic Techniques for Quantitative and Qualitative Analysis

Advanced chromatographic techniques are indispensable for the quantitative and qualitative analysis of this compound in various research contexts. These methods provide high separation efficiency and can be coupled with sensitive detectors for accurate analysis.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for the analysis of this compound. It allows for the separation of this compound from other compounds in a sample based on their differential interactions with a stationary phase and a mobile phase. For quantitative analysis of shikonin and this compound in Lithospermum cell cultures, HPLC with a reversed-phase column (ODS-120A) was used, with detection at 254 nm for this compound. oup.com Another study employed HPLC with a reversed-phase C18 column and gradient elution using acetonitrile and water with acetic acid for the analysis of phenolic constituents, including this compound, in Lithospermum erythrorhizon callus. oup.com HPLC with DAD detection at 520 nm has also been used for the quantitation of shikonin derivatives in Lithospermum officinale roots, and similar methods are applicable to this compound. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) offer enhanced sensitivity and selectivity compared to HPLC with UV detection. creative-proteomics.commeasurlabs.com These techniques combine the separation power of liquid chromatography with the ability of mass spectrometry to identify and quantify compounds based on their mass-to-charge ratio and fragmentation patterns. creative-proteomics.comeag.com UPLC-MS/MS is particularly useful for complex mixtures and low-abundance compounds. creative-proteomics.comdiva-portal.org LC-MS/MS commonly utilizes Multiple Reaction Monitoring (MRM) for highly accurate and interference-resistant quantitative analysis. creative-proteomics.com

LC-UV-MSn (Liquid Chromatography-Ultraviolet-Mass Spectrometry with multiple stages of mass analysis) provides even more detailed structural information through sequential fragmentation in the mass spectrometer. While direct mentions of LC-UV-MSn specifically for this compound were not found, LC-MS and NMR analyses have been performed on HPLC eluates containing this compound to identify the compound. oup.com UPLC and LC-MS analyses have also been used to analyze enzymatic products related to the shikonin biosynthetic pathway, which includes this compound. frontiersin.org Untargeted metabolomics analysis using ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC/Q-Tof-MS) has identified this compound as a differential metabolite in chestnut rose juice. mdpi.comresearchgate.net

These advanced chromatographic techniques, often coupled with mass spectrometry, are essential for both targeted quantification of this compound and untargeted profiling of related metabolites in complex biological samples.

Here is a table summarizing some chromatographic conditions used for analyzing this compound and related compounds:

| Technique | Column | Mobile Phase | Detection | Application | Source |

| HPLC | ODS-120A | Acetonitrile-H2O-acetic acid-triethylamine (700:300:3:3) | 254 nm | Quantitative analysis in cell cultures | oup.com |

| HPLC | YMC-PAK ODS-A A302 | Gradient: Acetonitrile (B) in 1% Acetic acid (A) | Not specified | Analysis of phenolic constituents in callus | oup.com |

| HPLC-DAD | Fortis SpeedCore C18 | Ultrapure water (A) and acetonitrile (B) gradient | 520 nm | Quantitation of shikonin derivatives (related) | nih.gov |

| UPLC-QTOF-MS | Acquity UPLC HSS T3 | 0.1% formic acid in water (A) and acetonitrile (B) | ESI-MS | Untargeted metabolomics | mdpi.com |

| UPLC/LC-MS | ACQUITY UPLC HSS T3 | Acetonitrile (A) and water (0.1% formic acid; B) gradient | PDA (210-400 nm), MS | Analysis of enzymatic products (related) | frontiersin.orgnih.gov |

Spectroscopic Methods for Structural Elucidation and Conformation Analysis

Spectroscopic methods are crucial for determining the structure and conformation of this compound. Techniques such as UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry provide complementary information for structural elucidation.

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about the presence of chromophores (functional groups that absorb light) and the concentration of the analyte. technologynetworks.comunchainedlabs.com While a specific UV-Vis spectrum for this compound was not detailed in the search results, related compounds like dihydroquercetin show intense absorption bands in the UV region. researchgate.net UV-Vis detection is often coupled with HPLC for monitoring and quantifying compounds eluting from the column. oup.comfrontiersin.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the detailed structure and connectivity of atoms in a molecule. By analyzing the signals produced by atomic nuclei (commonly 1H and 13C) in a magnetic field, researchers can deduce the molecular skeleton and functional groups. NMR spectroscopy, specifically 1H and 13C NMR, has been used to determine the structure of compounds isolated from Lithospermum erythrorhizon, including this compound. jst.go.jpbiorxiv.orgfrontiersin.orgnih.gov The chemical shifts and coupling patterns in NMR spectra provide definitive evidence for the proposed structure of this compound.

Mass Spectrometry (MS) measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This technique is invaluable for confirming the molecular formula and identifying structural fragments. MS analysis has been performed on HPLC eluates containing this compound to aid in its identification. oup.combiorxiv.orgfrontiersin.orgnih.gov Electron ionization (EI) mass spectrometry provides characteristic fragmentation patterns that can be used for identification. nist.gov LC-MS and LC-MS/MS, as discussed earlier, couple chromatographic separation with mass analysis, allowing for the identification and quantification of this compound in complex mixtures. creative-proteomics.commeasurlabs.comeag.comchromatographyonline.com

The combination of these spectroscopic techniques provides robust evidence for the structural identification and confirmation of this compound isolated from biological sources.

Metabolomics Approaches for Profiling this compound and Related Metabolites in Complex Biological Systems

Metabolomics is a comprehensive approach to study the complete set of small-molecule metabolites within a biological system. This field is highly relevant to this compound research, as it allows for the profiling of this compound alongside other related metabolites, providing insights into metabolic pathways and their regulation.

Untargeted metabolomics analysis using techniques like UPLC-QTOF-MS has been applied to identify and profile metabolites in various biological matrices, including plant tissues and biological fluids. mdpi.comresearchgate.netchromatographyonline.com This approach can reveal the presence of this compound and other compounds in a sample without prior knowledge of all expected metabolites. For example, untargeted metabolomics analysis identified this compound as a differential metabolite in chestnut rose juice subjected to different conditions. mdpi.com

Targeted metabolomics focuses on the identification and quantification of a predefined set of metabolites. This approach is useful for monitoring the levels of this compound and specific related compounds in response to various stimuli or genetic modifications. Targeted analysis by HPLC with DAD detection has been used for the quantitation of shikonin derivatives, which are biosynthetically related to this compound, in Lithospermum officinale. nih.gov

Metabolomics approaches, whether targeted or untargeted, are powerful tools for understanding the metabolic context of this compound production and accumulation in biological systems. They can help identify factors influencing its biosynthesis and degradation, as well as reveal potential roles in the organism's metabolism.

Isotopic Labeling and Tracer Experimentation in Biosynthetic Pathway Analysis

Isotopic labeling and tracer experiments are essential for elucidating the biosynthetic pathway of this compound. By introducing molecules containing stable isotopes (e.g., 13C, 2H, 15N) into a biological system, researchers can track the incorporation of these isotopes into this compound and its precursors, thereby mapping the sequence of enzymatic reactions involved in its synthesis. kit.edunih.govnih.govsilantes.comisotope.com

Stable isotope labeling allows for the tracing of metabolic pathways and provides insights into the dynamics of metabolic networks. nih.govsilantes.com The incorporation of isotopes can be measured using mass spectrometry, which can distinguish between labeled and unlabeled molecules based on their mass difference. nih.govnih.govsilantes.com For instance, deuterium (2H) labeling with D2O has been used to measure the active biosynthesis of natural products in medicinal plants by tracking the incorporation of deuterium into metabolites. nih.gov

Studies on the biosynthesis of shikonin derivatives, which share common precursors with this compound, have utilized isotopic labeling. For example, feeding experiments with stable isotopically labeled precursors have been used to investigate the origin of the naphthoquinone ring in juglone, a related compound. researchgate.net While specific details of isotopic labeling experiments directly tracing the entire this compound pathway were not extensively detailed in the search results, the principle of using labeled precursors to follow the incorporation of atoms into the final product is a standard approach in studying natural product biosynthesis. nih.govnih.gov

By analyzing the pattern of isotope distribution in this compound after feeding labeled precursors, researchers can identify the direct precursors and the sequence of enzymatic steps involved in its formation. This information is critical for understanding the genetic and enzymatic basis of this compound biosynthesis.

In Vitro Metabolism Study Systems for Preclinical Drug Development

While the prompt excludes dosage, administration, safety, and adverse effects, the outline includes "In Vitro Metabolism Study Systems for Preclinical Drug Development." This section will focus solely on the analytical methods used in these systems to study the metabolism of this compound, without discussing pharmacological or toxicological implications.

In vitro metabolism studies are conducted to understand how enzymes in the body might transform a compound. These studies commonly utilize subcellular fractions such as liver microsomes, S9 fractions, and cytosol, as well as isolated hepatocytes from various species. admescope.combioivt.comxenotech.comnih.govthermofisher.com Liver microsomes are rich in cytochrome P450 (CYP) enzymes, which are involved in many phase I oxidative metabolic reactions. admescope.combioivt.comnih.govthermofisher.com Hepatocytes, as intact cells, contain a broader range of metabolic enzymes, including those involved in both phase I and phase II (conjugative) metabolism, as well as cytosolic enzymes like aldehyde oxidase (AO). admescope.combioivt.comnih.gov S9 fractions contain both microsomal and cytosolic enzymes. admescope.comxenotech.comthermofisher.com

These in vitro systems are used to assess the metabolic stability of a compound by measuring the disappearance of the parent compound over time. bioivt.com They are also used for metabolite identification and profiling to determine the structures of metabolic products. admescope.com

Analytical techniques used in these in vitro metabolism studies typically involve hyphenated methods like LC-MS and LC-MS/MS. admescope.combioivt.com These techniques are capable of separating the parent compound from its metabolites and then identifying the metabolites based on their mass spectra and fragmentation patterns. UPLC with Q-TOF-MS or QE-Orbitrap-MS and UV detection are also used for metabolite identification and profiling in in vitro metabolism studies. admescope.com Cross-species comparisons using liver fractions or hepatocytes from different species (e.g., human, rat, mouse, dog, monkey) can provide insights into potential differences in metabolism across species. bioivt.comthermofisher.com

While the specific application of these in vitro metabolism study systems and analytical techniques to this compound was not detailed in the provided search results, these are the standard methodologies employed in preclinical research to investigate the metabolic fate of compounds like natural products. The analytical focus is on identifying and quantifying the parent compound and its metabolites formed by enzymatic reactions within these in vitro systems.

Future Research Directions and Translational Perspectives for Dihydroechinofuran

Unraveling Remaining Gaps in Dihydroechinofuran Biosynthesis and Regulation

The biosynthesis of this compound is linked to the shikonin biosynthetic pathway, branching out from a common intermediate, (Z)-3''-OH-GHQ. frontiersin.orgnih.gov While some enzymes in the shikonin pathway have been identified, the specific enzymatic steps leading to this compound formation and the regulatory mechanisms governing this branch are not fully understood. frontiersin.orgnih.govbiorxiv.org Future research should focus on identifying the enzymes responsible for the conversion of intermediates into this compound. This could involve enzyme purification, gene cloning, and functional characterization studies. nih.govbiorxiv.org Furthermore, investigating the transcription factors and signaling pathways that regulate the expression of genes involved in this compound biosynthesis is crucial for understanding how its production is controlled in plants and cell cultures. nih.govbiorxiv.orgnih.gov Studies have shown that factors like light and media composition can influence the production of shikonin and related metabolites, suggesting potential regulatory points affecting this compound accumulation. nih.govoup.com Methyl jasmonate has also been shown to affect this compound production in Lithospermum cell cultures. mdpi.comresearchgate.netdntb.gov.uadntb.gov.ua

Exploration of Novel Preclinical Biological Activities and Mechanistic Roles in Disease Models

While shikonin derivatives are known for their various biological activities, the specific preclinical biological activities of this compound are less extensively studied. researchgate.netresearchgate.net Future research should explore a wider range of potential therapeutic applications for this compound using in vitro and in vivo disease models. This could include investigating its potential in areas such as anti-inflammatory, antioxidant, antimicrobial, or even anticancer activities, building upon the known properties of related compounds. researchgate.netresearchgate.net Understanding the underlying mechanisms of action at the molecular and cellular levels is also critical. This would involve identifying specific protein targets, signaling pathways, and cellular processes modulated by this compound.

Development of Engineered Biosystems and Synthetic Biology Approaches for Sustainable this compound Production

Current production of this compound, often as a byproduct of shikonin production in plant cell cultures, may face limitations in scalability and consistency. oup.com Engineered biosystems and synthetic biology offer promising avenues for sustainable and efficient production. This could involve metabolic engineering of host organisms like bacteria, yeast, or even plant cell cultures to enhance this compound yields. mdpi.com Identifying and incorporating the complete set of biosynthetic genes into a suitable host could lead to optimized production platforms. oup.com Synthetic biology approaches could also be employed to design novel pathways or regulatory elements that specifically promote this compound biosynthesis while minimizing the production of byproducts.

Advanced Computational Modeling for this compound-Target Interactions and Pathway Prediction

Computational approaches can play a significant role in accelerating research on this compound. Advanced computational modeling techniques, such as molecular docking and dynamics simulations, can be used to predict potential protein targets and understand the nature of interactions between this compound and biological molecules. plantaedb.com This can guide experimental studies aimed at validating these interactions and elucidating the compound's mechanism of action. Furthermore, computational tools can be applied to predict and analyze the entire biosynthetic pathway of this compound, helping to identify missing enzymatic steps and potential bottlenecks in production.

Integration of Multi-Omics Data (Genomics, Transcriptomics, Proteomics, Metabolomics) for Systems-Level Understanding of this compound Metabolism

A comprehensive understanding of this compound biosynthesis, regulation, and biological roles requires a systems-level approach. nih.gov Integrating multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, from this compound-producing organisms or treated biological systems can provide a holistic view of the metabolic networks and regulatory pathways involved. nih.govgithub.io Genomics can reveal the genes encoding biosynthetic enzymes and regulatory proteins. Transcriptomics can show gene expression patterns under different conditions affecting this compound production. Proteomics can identify the enzymes and other proteins present, while metabolomics can directly measure the levels of this compound and related metabolites. nih.gov Integrating these data sets through bioinformatics and computational tools can help identify key genes, proteins, and metabolic steps influencing this compound accumulation and activity. frontiersin.org Studies utilizing metabolomics have already identified this compound as a metabolite in certain contexts. mdpi.com

Potential for this compound as a Chemical Probe in Fundamental Biological Research

Given its chemical structure and potential bioactivity, this compound could serve as a valuable chemical probe to investigate specific biological processes or pathways. researchgate.net Chemical probes are small molecules that can selectively interact with biological targets, allowing researchers to study the function of these targets in living systems. If this compound is found to specifically modulate a particular enzyme or signaling pathway, it could be used as a tool to dissect the intricacies of that biological process. This could contribute to fundamental research in areas such as cell signaling, metabolism, or stress responses.

Q & A

Q. What are the established synthetic pathways for Dihydroechinofuran, and what are their key challenges in reproducibility?

this compound (CAS: 85022-66-8) is typically synthesized via cyclization of polyketide-derived intermediates or through biogenetic pathways observed in Lithospermum species . Reproducibility challenges include:

- Stereochemical control : Ensuring proper configuration during cyclization, often requiring chiral catalysts or enzymatic methods.

- Yield optimization : Side reactions (e.g., oxidation of furan rings) reduce yields, necessitating inert atmospheres or stabilizing agents.

- Purification : Co-elution with structurally similar analogs (e.g., Shikonofuran A) requires advanced chromatographic techniques (HPLC-MS with chiral columns) .

Q. Which analytical methods are most reliable for characterizing this compound in complex matrices?

- NMR spectroscopy : H and C NMR are critical for confirming the furan ring and substituent positions. DEPT-135 and HSQC experiments resolve overlapping signals in polycyclic structures .

- High-resolution mass spectrometry (HRMS) : Accurate mass (<5 ppm error) distinguishes this compound from isobars like Echinofuran derivatives .

- Chromatographic validation : Pair HPLC-DAD with retention time matching against authenticated standards to avoid misidentification .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

Contradictions often arise from:

- Source variability : Differences in plant extraction methods (e.g., solvent polarity, temperature) alter compound ratios .

- Assay conditions : Bioactivity (e.g., antimicrobial IC) depends on solvent carriers (DMSO vs. ethanol) and cell line viability thresholds . Resolution strategy :

- Conduct meta-analyses using PRISMA guidelines to identify confounding variables .

- Validate findings via orthogonal assays (e.g., in vitro enzyme inhibition + in silico docking) .

Q. What computational approaches are suitable for modeling this compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes. Validate with MD simulations (NAMD/GROMACS) to assess stability over 100-ns trajectories .

- QSAR modeling : Train models on furan derivatives’ bioactivity data (e.g., MIC values) to predict SAR for structural analogs .

Q. How should researchers design experiments to evaluate this compound’s stability under physiological conditions?

- pH stability assays : Incubate the compound in buffers (pH 2–8) at 37°C and monitor degradation via LC-MS at 0, 6, 12, and 24 hours.

- Metabolic stability : Use liver microsomes (human/rat) to quantify CYP450-mediated metabolism. Calculate half-life () and intrinsic clearance (Cl) .

- Light/oxygen sensitivity : Conduct accelerated stability studies under ICH Q1A guidelines .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound studies?

- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC. Report 95% confidence intervals.

- ANOVA with post-hoc tests : Use Tukey’s HSD for multi-group comparisons (e.g., cytotoxicity across cell lines) .

- Outlier detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous replicates .

Q. How to ensure reproducibility when isolating this compound from natural sources?

- Standardized extraction : Document solvent ratios (e.g., 70% ethanol/water), temperature (±2°C), and maceration time.

- Authentication : Cross-validate plant material via DNA barcoding (ITS2 or rbcL regions) and compare with herbarium vouchers .

- Batch documentation : Record seasonal variations and geographical origins, as these impact secondary metabolite profiles .

Data Presentation Guidelines

Q. What are the minimum data requirements for publishing this compound-related findings?

- Synthetic studies : Report yields, purity (HPLC ≥95%), and spectroscopic data (NMR, HRMS) .

- Bioactivity assays : Include positive/negative controls, exact concentrations, and replicate numbers (n≥3). For in vivo studies, adhere to ARRIVE 2.0 guidelines .

- Computational data : Provide PDB IDs for targets, docking parameters (grid box dimensions, scoring functions), and validation metrics (RMSD ≤2.0 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.